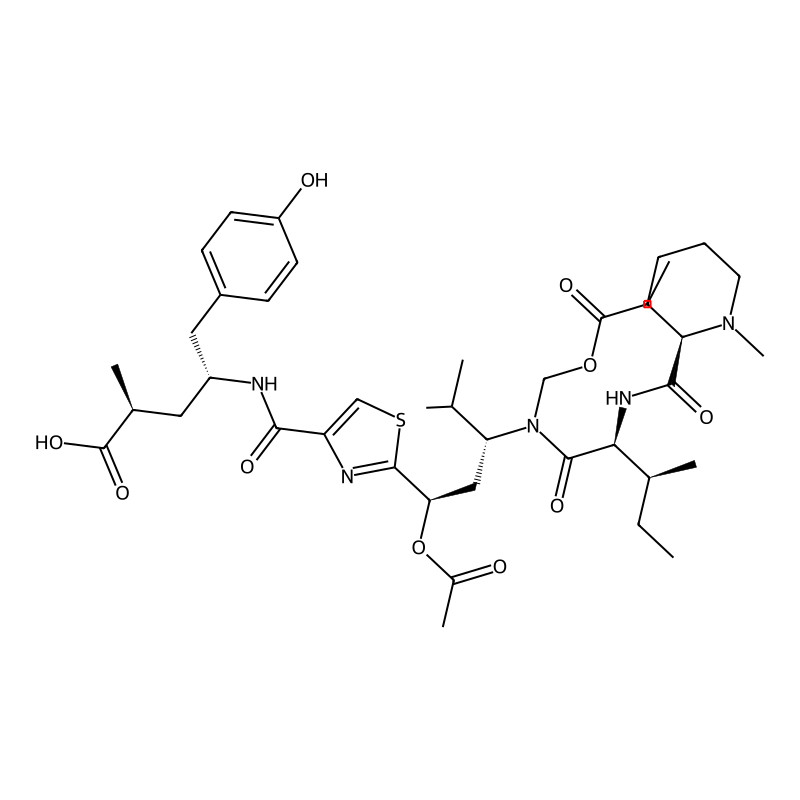Tubulysin C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Tubulysin C is a naturally occurring macrocyclic lactone isolated from various fungal strains, particularly Aspergillus niger and Fusarium species []. It has garnered significant interest in scientific research due to its potent effect on microtubules, essential cellular structures involved in cell division, intracellular transport, and cell shape.
Mechanism of Action
Tubulysin C disrupts microtubule dynamics by binding to the β-tubulin subunit, a building block of microtubules []. This binding prevents the proper assembly and disassembly of microtubules, leading to cell cycle arrest and ultimately cell death. The specific binding site of Tubulysin C on the β-tubulin subunit is currently under investigation, but research suggests it interacts with a different region compared to other well-known microtubule-targeting agents like vinca alkaloids [].
Applications in Cell Biology Research
The potent microtubule-disrupting activity of Tubulysin C makes it a valuable tool for various cell biology research applications. Here are some key examples:
Studying Cell Division
Tubulysin C can be used to arrest cells at specific stages of mitosis, the cell division phase, allowing researchers to study the intricate processes involved in chromosome segregation and cytokinesis (cell division) [].
Investigating Microtubule-Dependent Processes
Since microtubules are involved in numerous cellular functions, Tubulysin C can be employed to understand the role of microtubules in specific processes. For instance, researchers can use it to study intracellular trafficking, where organelles and molecules move within the cell, or investigate the maintenance of cell shape [].
Developing Novel Anti-Cancer Therapies
The ability of Tubulysin C to induce cell death has fueled research into its potential as an anti-cancer agent. By disrupting microtubule dynamics, it can hinder the uncontrolled proliferation of cancer cells []. However, significant research is still needed to overcome limitations like toxicity and develop targeted delivery methods.
Tubulysin C is a member of the tubulysin family, which comprises natural products derived from myxobacteria. Characterized as potent antitumor agents, tubulysins are linear tetrapeptides that exhibit remarkable cytotoxicity against a variety of cancer cell lines, including those resistant to conventional therapies. The structure of tubulysin C includes unique amino acids such as N-methyl pipecolic acid, isoleucine, tubuvaline, and tubutyrosine, along with a distinctive N,O-acetal side chain that contributes to its biological activity and stability .
The chemical reactivity of tubulysin C is primarily attributed to its unique functional groups. The N,O-acetal moiety is sensitive to hydrolysis, which can affect the compound's stability and activity. Tubulysin C undergoes various transformations during synthesis, including coupling reactions that involve the sequential addition of its amino acid components. Notably, the synthesis process often employs multicomponent reactions to streamline the formation of complex structures while maintaining high stereoselectivity .
Tubulysin C exhibits potent antimitotic activity by disrupting microtubule dynamics, which is critical for cell division. It has shown efficacy against multiple human cancer cell lines and has been particularly noted for its effectiveness in multidrug-resistant cancer models. The compound's mechanism involves binding to tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest . Studies have indicated that modifications to specific positions on the tubulysin structure can significantly influence its cytotoxic potency .
Due to its potent cytotoxic properties, tubulysin C has significant potential in cancer therapy. It is being explored for use in:
- Antibody-Drug Conjugates (ADCs): Tubulysin C serves as a promising payload in ADC formulations, combining the specificity of monoclonal antibodies with the potent cytotoxicity of tubulysins.
- Small Molecule Drug Conjugates: These conjugates aim to improve therapeutic outcomes by targeting cancer cells more effectively while minimizing side effects associated with traditional chemotherapy .
Research into the interaction of tubulysin C with biological targets has revealed insights into its binding affinity and mechanism of action. Studies utilizing cocrystallization techniques have provided detailed structural information about how tubulysin C interacts with tubulin at the molecular level. This knowledge aids in the design of more effective analogs and conjugates by optimizing interactions with target proteins .
Tubulysin C shares structural similarities with other compounds known for their antitumor properties. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Biological Activity | Unique Features |
|---|---|---|---|
| Tubulysin A | Similar tetrapeptide structure | Potent microtubule inhibitor | First identified member of the family |
| Dolastatin 10 | Peptide derived from marine organisms | Antitumor activity via microtubule disruption | Exhibits different binding mechanisms |
| Vincristine | Alkaloid from periwinkle plant | Inhibitor of mitosis | Well-established clinical use |
| Paclitaxel | Taxane derived from yew tree | Stabilizes microtubules | Broad-spectrum anticancer activity |
Tubulysin C is unique due to its specific amino acid composition and the presence of the N,O-acetal group, which enhances its stability and potency compared to other similar compounds. Its ability to overcome multidrug resistance further distinguishes it within this class of compounds .








